6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Description
Chemical Structure and Synthesis 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 3449-49-8) is a carbazole derivative featuring a partially hydrogenated tricyclic scaffold with a methoxy substituent at position 6 and a ketone group at position 2. The molecular formula is C₁₃H₁₃NO₂, with a molar mass of 215.25 g/mol . It is synthesized via cyclization of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic and hydrochloric acids, followed by purification using column chromatography .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-methoxy-1,2,4,9-tetrahydrocarbazol-3-one |
InChI |
InChI=1S/C13H13NO2/c1-16-9-3-5-13-11(7-9)10-6-8(15)2-4-12(10)14-13/h3,5,7,14H,2,4,6H2,1H3 |
InChI Key |
CISGDMAISVQRCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed Cyclocondensation and Post-Synthetic Oxidation
Green Synthesis of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazole
The foundational step involves the reaction of 4-methoxyphenylhydrazine hydrochloride with cyclohexanone using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF₄)]) as a dual catalyst and solvent. Key parameters include:
- Reagent Ratios : 1:1.2 molar ratio of hydrazine derivative to cyclohexanone.
- Catalyst Loading : 20 mol% [bmim(BF₄)] in methanol.
- Reaction Conditions : Reflux at 65–70°C for 6 hours.
This method yields 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole (3f) with 80% isolated yield after column chromatography. The product is characterized by a melting point of 87–89°C and distinct NMR signals (δ 3.70 ppm for methoxy protons).
Table 1: Performance of Ionic Liquid Catalysis for Tetrahydrocarbazole Synthesis
| Entry | Substituent | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 3f | 6-OCH₃ | 6.0 | 80 | 87–89 |
Oxidation to the 3-Ketone Derivative
Acid-Mediated Ketal Deprotection/Cyclization Route
Synthesis of 3-Hydroxy Intermediate
Yedukondalu et al. demonstrate a method for 3-hydroxy-tetrahydrocarbazoles using aqueous H₂SO₄:
- In Situ Cyclohexanone Generation : Hydrolysis of cyclohexenone ethylene ketal with 10% H₂SO₄.
- Cyclocondensation : Reaction with 4-methoxyphenylhydrazine hydrochloride at 90°C for 90 minutes.
This single-pot method achieves 92–94% yields for analogous compounds, suggesting comparable efficiency for the 6-methoxy derivative.
Table 2: Acid-Catalyzed Tetrahydrocarbazole Synthesis Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| H₂SO₄ Concentration | 10% aqueous | Max yield |
| Temperature | 90°C | >90% |
| Electron-Donor Groups | Para-OCH₃ | +8–10% |
Conversion of 3-Hydroxy to 3-Ketone
The 3-hydroxy group provides a direct handle for ketone formation through oxidation:
- Swern Oxidation : (COCl)₂/DMSO system avoids over-oxidation[General Knowledge].
- TEMPO/NaOCl : Selective catalytic oxidation under mild conditions[General Knowledge].
Comparative Analysis of Methodologies
Mechanistic Insights
Cyclocondensation Mechanism
The [bmim(BF₄)] ionic liquid facilitates:
Challenges in 3-Ketone Synthesis
Oxidation State Control
- Over-Oxidation Risks : Potential formation of aromatic carbazoles at elevated temperatures.
- Steric Effects : Bicyclic structure hinders reagent access to the 3-position.
Purification Considerations
- Ketone Characterization : Requires IR (C=O ~1700 cm⁻¹) and ¹³C NMR (δ ~210 ppm) validation.
- Byproduct Formation : Dimethylacetal byproducts in Swern oxidation necessitate careful quenching.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory and Immune Modulation
Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole compounds exhibit significant activity as CRTH2 receptor antagonists. These compounds are being investigated for their ability to treat various allergic and inflammatory conditions such as asthma, rhinitis, and chronic obstructive pulmonary disease (COPD) . The mechanism involves blocking the binding of prostaglandin D2 to the CRTH2 receptor, which plays a critical role in Th2 cell-mediated immune responses.
1.2 Anticancer Properties
Several studies have highlighted the anticancer potential of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one and its derivatives. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. Notably, one study reported IC50 values as low as 2.5 nM against lung carcinoma cells .
- Mechanistic Insights : The compounds are believed to induce apoptosis and disrupt cell cycle progression in cancer cells. They can cause DNA damage and mitochondrial dysfunction, which are critical pathways in cancer therapy .
Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects. Related carbazole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This property could make them candidates for treating neurodegenerative diseases.
Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of this compound and evaluated their anti-prion activity. The findings indicated that specific modifications could enhance their efficacy significantly .
Bladder Cancer Research
Recent research identified a derivative known as N-(3,4-dimethoxyphenethyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a potent inhibitor of bladder cancer progression through the Hippo signaling pathway . This compound was shown to suppress YAP1/TAZ signaling in bladder cancer cells both in vitro and in mouse models.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Point : 213–214 °C (acetone recrystallization)
- Density : 1.272 g/cm³ (predicted)
- pKa : 14.84 ± 0.20 (predicted)
- Storage : Stable at room temperature but recommended to be sealed in dry conditions at 2–8°C .
Safety and Handling
Classified as an irritant (GHS hazard code Xi), it requires precautions such as protective gloves and eye/face protection. Hazard statements include H315 (skin irritation) and H319 (eye irritation) .
Comparison with Similar Carbazolone Derivatives
Structural Analogues and Substitution Patterns
Carbazolone derivatives vary in substituent type, position, and hydrogenation patterns, influencing their physicochemical and biological properties. Below is a comparative analysis:
Crystallographic and Conformational Differences
- Non-Planarity: The carbazole core in this compound exhibits a dihedral angle of 1.69° between the benzene and pyrrole rings, contrasting with planar analogs. This non-planarity impacts molecular packing and hydrogen bonding (C–H···O and N–H···O interactions) .
- Ring Puckering : The cyclohexene ring adopts an envelope conformation, quantified via Cremer-Pople parameters (), whereas fully aromatic carbazoles (e.g., ) display rigid, planar structures .
Biological Activity
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is a compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₁N₁O₂
- Molecular Weight : 175.21 g/mol
- IUPAC Name : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Antiviral Properties
Research has indicated that carbazole derivatives, including this compound, exhibit antiviral activities. These compounds have been shown to interact with viral replication mechanisms and can inhibit specific viral enzymes. For instance:
- Mechanism of Action : The compound may inhibit the phosphorylation machinery of viruses such as human cytomegalovirus (HCMV) by targeting the pUL97 protein kinase, which is crucial for viral replication .
Antitumor Activity
The compound has also been studied for its potential antitumor effects. Similar carbazole derivatives have demonstrated selectivity against various cancer cell lines. The structural features of this compound contribute to its ability to inhibit tumor growth through:
- Inhibition of DNA Topoisomerase II : This enzyme is essential for DNA replication and repair; inhibition can lead to apoptosis in cancer cells .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, it could potentially be beneficial in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Receptor Modulation : The compound may modulate receptor activity related to neurotransmission and hormonal signaling.
- Enzyme Inhibition : It inhibits key enzymes involved in viral replication and cancer cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Similarity Index | Biological Activity |
|---|---|---|
| 6-Methoxy-2,3-dihydro-1H-carbazol-4(9H)-one | 0.94 | Antiviral |
| 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one | 0.89 | Antitumor |
| 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 0.87 | Antiviral |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 0.88 | Antitumor |
The similarity index indicates how closely related these compounds are in structure and potential activity.
Case Studies
Several studies have explored the biological effects of this compound:
- Antiviral Efficacy Against HCMV : In vitro studies demonstrated that derivatives of carbazole effectively inhibited HCMV replication with low cytotoxicity .
- Antitumor Activity in Cell Lines : Research indicated that compounds similar to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one showed significant inhibition of proliferation in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
